molecular formula C19H16N2O3S B6048011 N-(4-SULFAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

N-(4-SULFAMOYLPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B6048011
M. Wt: 352.4 g/mol
InChI Key: AFWFDCXCYPHSSV-UHFFFAOYSA-N
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Description

N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The compound’s structure consists of a biphenyl core with a sulfamoylphenyl and a carboxamide group, which contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with benzoic acid derivatives. One common method includes the use of peptide coupling reagents such as EDCI and HOBt to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(4-SULFAMOYLPHENYL)-[1,1’-BIPHENYL]-4-CARBOXAMIDE can be compared with other benzenesulfonamide derivatives such as:

Properties

IUPAC Name

4-phenyl-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c20-25(23,24)18-12-10-17(11-13-18)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWFDCXCYPHSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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